2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-phenylbutan-2-yl)acetamide
CAS No.: 1021251-54-6
Cat. No.: VC6859923
Molecular Formula: C24H24N4O2S3
Molecular Weight: 496.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021251-54-6 |
|---|---|
| Molecular Formula | C24H24N4O2S3 |
| Molecular Weight | 496.66 |
| IUPAC Name | 2-[[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(4-phenylbutan-2-yl)acetamide |
| Standard InChI | InChI=1S/C24H24N4O2S3/c1-15-8-6-7-11-18(15)28-21-20(33-24(28)31)22(30)27-23(26-21)32-14-19(29)25-16(2)12-13-17-9-4-3-5-10-17/h3-11,16H,12-14H2,1-2H3,(H,25,29)(H,26,27,30) |
| Standard InChI Key | WEQJAVXVYDXHSZ-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1N2C3=C(C(=O)NC(=N3)SCC(=O)NC(C)CCC4=CC=CC=C4)SC2=S |
Introduction
Thiazolo[4,5-d]pyrimidine Derivatives
Thiazolo[4,5-d]pyrimidine derivatives have been extensively studied for their potential therapeutic applications. They exhibit significant antibacterial activity against various bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa . Additionally, these compounds have shown promise as anticancer agents, with some derivatives demonstrating potent antiproliferative activity against human cancer cell lines .
Synthesis and Structural Characteristics
The synthesis of thiazolo[4,5-d]pyrimidine derivatives typically involves the reaction of appropriate precursors with carbon disulfide or thiourea in the presence of a base . The structural characteristics of these compounds, including the presence of a thioxo group and various substituents, play a crucial role in determining their biological activity.
Biological Activity
While specific data on the compound is not available, thiazolo[4,5-d]pyrimidine derivatives generally exhibit a range of biological activities:
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Antibacterial Activity: Many derivatives have shown high activity against both Gram-positive and Gram-negative bacteria .
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Anticancer Activity: Some compounds have demonstrated significant antiproliferative effects against various cancer cell lines .
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Immunomodulatory Effects: Certain thiazolo[4,5-d]pyrimidine nucleosides have been found to exhibit immunomodulatory properties .
Future Research Directions
Given the potential therapeutic applications of thiazolo[4,5-d]pyrimidine derivatives, further research is warranted to explore their pharmacokinetic properties, toxicity profiles, and efficacy in preclinical models. Specifically, studies focusing on the compound 2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-phenylbutan-2-yl)acetamide could provide valuable insights into its biological activity and potential as a therapeutic agent.
Data Table: Biological Activities of Thiazolo[4,5-d]pyrimidine Derivatives
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